Benzene-1,2-disulfonamide is a sulfonamide compound characterized by the attachment of two sulfonamide groups to adjacent carbon atoms on a benzene ring. This compound exhibits notable biological activity, particularly as an inhibitor of carbonic anhydrase, an enzyme crucial for regulating acid-base balance in organisms. Its ability to inhibit bacterial enzymes makes it significant in both biochemical research and potential therapeutic applications.
The compound is classified under sulfonamides, which are derivatives of sulfanilamide. Benzene-1,2-disulfonamide can be synthesized through various chemical processes involving sulfonation reactions. It is utilized in organic synthesis and as an intermediate for producing other chemical compounds. The chemical identifier for Benzene-1,2-disulfonamide is 27291-96-9.
Benzene-1,2-disulfonamide can be synthesized through several methods, primarily involving the sulfonation of benzene or its derivatives. The typical synthesis involves:
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity. In industrial settings, continuous flow processes may be employed to enhance efficiency, utilizing advanced catalysts and optimized reaction parameters.
Benzene-1,2-disulfonamide has a molecular formula of . The structure features a benzene ring with two sulfonamide groups (-SO₂NH₂) positioned at the 1 and 2 positions. This arrangement contributes to its chemical properties and biological activity.
Benzene-1,2-disulfonamide participates in various chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for Benzene-1,2-disulfonamide involves its interaction with carbonic anhydrase. By binding to the active site of this enzyme, it inhibits its activity, thereby disrupting the conversion of carbon dioxide and water into bicarbonate ions. This inhibition affects various physiological processes, including respiration and acid-base balance in cells .
Relevant data includes:
Benzene-1,2-disulfonamide has diverse applications across several fields:
The discovery of sulfanilamide in 1906 marked the foundational step in sulfonamide medicinal chemistry, though its antimicrobial potential remained unrecognized until the late 1930s [1]. Benzene-1,2-disulfonamide represents a structural evolution from early monosubstituted sulfonamides, featuring two sulfonamide groups (-SO₂NH₂) positioned ortho to each other on the benzene ring. This configuration confers distinct electronic and steric properties compared to monosulfonamides or meta/para disubstituted analogs. Early monosulfonamide drugs like sulfamethazine and sulfadiazine established the therapeutic relevance of the sulfonamide pharmacophore but were limited to antibacterial applications [1] [4].
The strategic incorporation of a second sulfonamide group emerged as a deliberate medicinal chemistry strategy to enhance target affinity and selectivity. This design principle exploits the following molecular features:
Table 1: Evolution of Key Sulfonamide-Based Therapeutics
Compound Class | Representative Example | Primary Target | Therapeutic Application | Structural Limitation |
---|---|---|---|---|
Monosubstituted Sulfonamides | Sulfadiazine | Dihydropteroate synthase | Antibacterial | Limited target versatility |
Non-antibacterial Monosulfonamides | Acetazolamide | Carbonic anhydrase | Diuretic, Glaucoma | Narrow target spectrum |
Benzene-disulfonamides | Benzene-1,4-disulfonamide derivatives | Complex I (OXPHOS) | Anticancer agents | Early metabolic instability |
Hybrid Disulfonamides | Triazole-glycoside disulfonamides | VEGFR-2/hCA IX/XII | Targeted cancer therapy | Synthetic complexity |
Recent synthetic advances have enabled precise modifications of the benzene-1,2-disulfonamide scaffold. Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has been particularly valuable for generating hybrid structures, allowing conjugation with diverse pharmacophores like triazoles and glycosides while maintaining the disulfonamide core [7]. Computational studies reveal that the ortho-disulfonamide configuration creates a polarized molecular surface with electrostatic potential minima near the oxygen atoms, facilitating interactions with cationic residues in enzyme binding pockets [6]. This property has been exploited in the design of protein tyrosine phosphatase-1B inhibitors for diabetes management, where the disulfonamide motif engages critical arginine residues in the catalytic domain [6].
Benzene-disulfonamides exemplify the broader transition from broad-spectrum antimicrobial agents to precision-targeted therapeutics. This paradigm shift became necessary due to the limitations of early sulfonamides, including microbial resistance development and spectrum-restricted activity [1] [4]. The discovery that disulfonamide derivatives could inhibit specific human enzymes unrelated to folate metabolism unlocked new therapeutic avenues:
Oxidative phosphorylation (OXPHOS) inhibition: Phenotypic screening in galactose-containing media (which forces cells to rely on mitochondrial metabolism) identified benzene-1,4-disulfonamide derivatives as potent Complex I inhibitors. Lead optimization yielded compound DX3-235, which exhibits nanomolar inhibition (IC₅₀ = 118.5 ± 2.2 nM against ATP production in MIA PaCa-2 cells) [2] [3]. This represents a >6,700-fold potency increase over the weak OXPHOS inhibitor metformin (IC₅₀ = 0.8 mM) and demonstrates the target selectivity achievable through disulfonamide optimization.
Antiangiogenic activity: Molecular hybridization strategies combining the benzene-disulfonamide core with triazole and glycoside motifs have produced potent VEGFR-2 inhibitors. Compound 9 (incorporating triazole and glycoside elements) demonstrates exceptional kinase inhibition (IC₅₀ = 0.38 μM against VEGFR-2) and cytotoxicity against HepG-2 liver cancer cells (IC₅₀ = 8.39 μM) [7]. This activity profile surpasses the reference drug sorafenib (IC₅₀ = 0.43 μM) and illustrates the advantage of disulfonamide-based molecular designs in disrupting tumor angiogenesis.
Carbonic anhydrase isoform selectivity: Hypoxia-associated isoforms hCA IX and XII are overexpressed in aggressive tumors and contribute to acidosis-driven invasion. Benzene-disulfonamide hybrids demonstrate remarkable selectivity for these tumor-associated isoforms over off-target cytosolic forms (hCA I/II). Compound 9 achieves single-digit nanomolar inhibition against hCA XII (IC₅₀ = 3.2 nM), comparable to the clinical candidate SLC-0111 (IC₅₀ = 4.8 nM) but with distinct structural features enabling alternative binding interactions [7].
Table 2: Targeted Biological Activities of Optimized Disulfonamide Derivatives
Biological Target | Disulfonamide Compound | Inhibitory Activity (IC₅₀) | Therapeutic Implication | Reference Compound |
---|---|---|---|---|
OXPHOS Complex I | DX3-235 | ATP depletion: 118.5 ± 2.2 nM | Pancreatic cancer | Phenformin (IC₅₀ = 3.8 μM) |
VEGFR-2 kinase | Compound 9 | 0.38 μM | Antiangiogenic cancer therapy | Sorafenib (IC₅₀ = 0.43 μM) |
Carbonic anhydrase IX | Compound 7 | 66 nM | Hypoxic tumor targeting | SLC-0111 (53 nM) |
Carbonic anhydrase XII | Compound 9 | 3.2 nM | Metastasis suppression | SLC-0111 (4.8 nM) |
The therapeutic potential of disulfonamides extends beyond direct anticancer effects. In diabetes research, benzene-sulfonamide derivatives acting as protein tyrosine phosphatase-1B inhibitors demonstrate sub-micromolar activity (compound 10a IC₅₀ = 0.47 μM) and significant anti-hyperglycemic effects in high-fat diet/streptozotocin-induced diabetic rats [6]. This multitarget capacity underscores the privileged nature of the disulfonamide scaffold in modern drug discovery.
Structure-activity relationship (SAR) studies reveal that disulfonamide efficacy depends critically on:
The trajectory of benzene-disulfonamide research illustrates a broader transition in medicinal chemistry: from phenotypic screening of simple analogs to structure-based design of target-optimized hybrids. This evolution continues with nanoparticle formulations of lead compounds like 10a, which address pharmacokinetic limitations while maintaining the intrinsic activity of the disulfonamide pharmacophore [6]. As target identification methods advance, the versatility of this scaffold positions it as a critical structural platform for addressing emerging therapeutic challenges.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1